3-ethyl-4-methyl-1H-pyrrole-2-carbaldehyde
Description
3-Ethyl-4-methyl-1H-pyrrole-2-carbaldehyde is a pyrrole-derived heterocyclic compound featuring an aldehyde functional group at position 2, with ethyl and methyl substituents at positions 3 and 4, respectively. Pyrroles are aromatic five-membered rings containing one nitrogen atom, and their derivatives are widely explored in pharmaceuticals, agrochemicals, and materials science due to their electronic versatility. The aldehyde group in this compound makes it a valuable intermediate for synthesizing Schiff bases, coordination complexes, and heterocyclic expansions.
Properties
IUPAC Name |
3-ethyl-4-methyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-3-7-6(2)4-9-8(7)5-10/h4-5,9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJTUIXKJNVFGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC=C1C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464987 | |
| Record name | 1H-Pyrrole-2-carboxaldehyde, 3-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32928-30-6 | |
| Record name | 1H-Pyrrole-2-carboxaldehyde, 3-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-methyl-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis often begins with readily available starting materials such as ethyl acetoacetate and ammonia.
Formation of Pyrrole Ring: The reaction proceeds through the formation of an intermediate pyrrole ring via cyclization.
Functionalization: Subsequent functionalization steps introduce the ethyl and methyl groups at the appropriate positions on the pyrrole ring.
Oxidation: The final step involves the oxidation of the pyrrole ring to introduce the aldehyde group at the 2-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-methyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require strong acids, such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: The major product is 3-ethyl-4-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: The major product is 3-ethyl-4-methyl-1H-pyrrole-2-ethanol.
Substitution: Products include nitro-substituted and halogenated derivatives of the pyrrole ring.
Scientific Research Applications
3-Ethyl-4-methyl-1H-pyrrole-2-carbaldehyde has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It is being explored for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-ethyl-4-methyl-1H-pyrrole-2-carbaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but they often include enzymes and receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
Theoretical Insights from Conceptual DFT
Using principles from conceptual DFT :
- Fukui Function Analysis : The aldehyde group in all compounds is a prime site for nucleophilic attack, with pyrazole derivatives showing higher $ f^- $ values (local softness) due to electron-deficient cores.
- Global Hardness : The target compound’s global hardness (η) is expected to be lower than its pyrazole analogs, indicating lower kinetic stability but higher reactivity.
Biological Activity
3-Ethyl-4-methyl-1H-pyrrole-2-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative data.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 135.19 g/mol. The compound features a pyrrole ring with an ethyl group at the 3-position and a methyl group at the 4-position, along with an aldehyde functional group at the 2-position.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains.
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | Staphylococcus aureus, E. coli |
| Pyrrole derivatives (various) | 3.12 - 12.5 | Staphylococcus aureus |
A study comparing various pyrrole derivatives found that those with substituents similar to those in this compound demonstrated effective antibacterial properties, particularly against Gram-positive bacteria .
2. Anticancer Properties
Pyrrole derivatives have also been investigated for their anticancer potential. The presence of the pyrrole ring is essential for biological activity, as it can interact with biological targets involved in cancer cell proliferation.
Case Study:
In vitro studies on pyrrole derivatives indicated that certain modifications enhance cytotoxicity against cancer cell lines. For instance, compounds structurally related to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The aldehyde group may interact with nucleophilic sites on enzymes, leading to inhibition of key metabolic pathways.
- Cell Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial cell membranes, leading to cell lysis.
- DNA Interaction : Pyrrole derivatives can intercalate into DNA, affecting replication and transcription processes.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with other pyrrole derivatives:
| Compound | Biological Activity | Notes |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Potential for further development |
| Pyrrole-3-carboxaldehyde | Moderate antimicrobial | Lacks ethyl substitution |
| 4-Methylpyridine | Antimicrobial | Different mechanism of action |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
